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Compound of Interest

Compound Name: Kira8

Cat. No.: B608351 Get Quote

This in-depth technical guide provides a comprehensive overview of Kira8 (also known as

AMG-18), a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α). This

document is intended for researchers, scientists, and drug development professionals

interested in the mechanism, properties, and experimental application of this compound.

Introduction to IRE1α and the Unfolded Protein
Response
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification.

Various physiological and pathological conditions can disrupt ER homeostasis, leading to an

accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this

stress, cells activate a sophisticated signaling network called the Unfolded Protein Response

(UPR). The UPR is mediated by three ER-resident transmembrane sensors: PERK, ATF6, and

IRE1α.

IRE1α is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and

an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and

autophosphorylates, leading to the activation of its RNase domain. This initiates the

unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor that

upregulates genes involved in restoring ER proteostasis. However, under chronic or severe ER

stress, hyperactivation of IRE1α's RNase activity can lead to the degradation of a broader

range of mRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD), which can

trigger apoptosis. Given its central role in cell fate decisions under ER stress, IRE1α has

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b608351?utm_src=pdf-interest
https://www.benchchem.com/product/b608351?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


emerged as a promising therapeutic target for a variety of diseases, including metabolic

disorders, inflammatory diseases, and cancer.

Kira8: A Potent and Selective IRE1α Inhibitor
Kira8 is a small molecule inhibitor designed to selectively target the kinase domain of IRE1α,

thereby allosterically attenuating its RNase activity. It is a potent, mono-selective inhibitor with

nanomolar efficacy.

Physicochemical Properties
Property Value

Chemical Formula C₃₁H₂₉ClN₆O₃S

Molecular Weight 601.12 g/mol [1]

CAS Number 1630086-20-2

Synonyms AMG-18

Solubility Soluble in DMSO (100 mg/mL)[2]

Mechanism of Action
Kira8 is a Type II kinase inhibitor that binds to the ATP-binding pocket of the IRE1α kinase

domain. It specifically recognizes and stabilizes the inactive "DFG-out" conformation of the

kinase. This stabilization prevents the necessary conformational changes and back-to-back

dimerization of the IRE1α molecules, which is a prerequisite for the activation of the RNase

domain. By locking IRE1α in an inactive, monomeric state, Kira8 effectively blocks both the

splicing of XBP1 mRNA and the broader substrate degradation mediated by RIDD.[3][4]
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Caption: Mechanism of Kira8 Action

Quantitative Data
In Vitro Potency
Kira8 demonstrates potent inhibition of IRE1α's RNase activity.
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Parameter Target Value Reference

IC₅₀ IRE1α RNase activity 5.9 nM [2][5]

Kinase Selectivity Profile
While multiple sources describe Kira8 as "mono-selective" or having "exceptional selectivity"

for IRE1α with little activity against its paralog IRE1β, a comprehensive, quantitative dataset

from a broad kinome scan is not publicly available in the reviewed literature.[6]

Kinase Target % Inhibition @ [Kira8] or Kᵢ (nM)

Data not available in the public domain Data not available in the public domain

Pharmacokinetic Parameters
Specific pharmacokinetic parameters for Kira8 in preclinical species such as mice have not

been detailed in the publicly available literature. In vivo studies have commonly utilized a 50

mg/kg dose administered intraperitoneally.[7]

Parameter Species
Value (after 50 mg/kg i.p.
dose)

Cₘₐₓ Mouse
Data not available in the public

domain

Tₘₐₓ Mouse
Data not available in the public

domain

t₁/₂ (half-life) Mouse
Data not available in the public

domain

Bioavailability (%) Mouse
Data not available in the public

domain
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In Vitro IRE1α RNase Activity Assay (Fluorescence-
based)
This assay measures the ability of Kira8 to inhibit the cleavage of a fluorogenic RNA substrate

by recombinant IRE1α.

Experimental Workflow

1. Prepare Reagents
- Recombinant IRE1α

- Kira8 dilutions
- Fluorescent RNA substrate

- Assay Buffer

2. Pre-incubation
Incubate IRE1α with Kira8

or DMSO (vehicle) for 30 min.

3. Initiate Reaction
Add fluorescent RNA

substrate to start cleavage.

4. Measure Fluorescence
Monitor increase in fluorescence

over time at 37°C.

5. Data Analysis
Calculate % inhibition and IC₅₀.

Experimental Workflow

1. Cell Culture & Treatment
- Plate cells (e.g., IM-9, INS-1)

- Pre-treat with Kira8 (e.g., 10 µM)
- Induce ER stress (e.g., Thapsigargin)

2. RNA Isolation
Lyse cells and purify

total RNA.

3. Reverse Transcription (RT)
Synthesize cDNA from

the isolated RNA.

4. PCR Amplification
Amplify XBP1 cDNA using

specific primers.

5. Analysis
- Agarose gel electrophoresis
- Optional: PstI digestion to

distinguish spliced/unspliced forms

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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